N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, a propyl chain, and a hydroxyethyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, N-(2-hydroxyethyl)pyrrolidine has been used as a plasticizer and swelling agent, forming hydrogen bonds with other compounds and disrupting strong intra- and intermolecular hydrogen bonds .
Biochemical Pathways
Related compounds, such as n6-(2-hydroxyethyl)-adenosine, have been shown to attenuate hydrogen peroxide-induced oxidative damage in cells . This suggests that the compound may have a role in modulating oxidative stress pathways.
Pharmacokinetics
The compound was weakly bound to human plasma proteins, and its mean residence time was close to 1.25 hours .
Result of Action
Related compounds have been shown to have various biological activities, including anti-inflammatory, antiviral, and antioxidant effects .
Action Environment
For instance, N-(2-hydroxyethyl)formamide has been used as a plasticizer in the preparation of thermoplastic starch/montmorillonite nanocomposite, where it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s functional groups, such as the hydroxyethyl and carboxamide groups .
Cellular Effects
It is plausible that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is plausible that it may interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction using phenylhydrazine.
Attachment of the Propyl Chain: The propyl chain can be added via alkylation reactions.
Incorporation of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an amidation reaction using ethanolamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving triazole derivatives.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)aziridine: A compound with a similar hydroxyethyl group but different ring structure.
Methyldiethanolamine: Contains a hydroxyethyl group and is used in various industrial applications.
Uniqueness
N-(2-hydroxyethyl)-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring, phenyl group, and hydroxyethyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-1-phenyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-6-12-13(14(20)15-9-10-19)16-17-18(12)11-7-4-3-5-8-11/h3-5,7-8,19H,2,6,9-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZDKGUALMLKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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